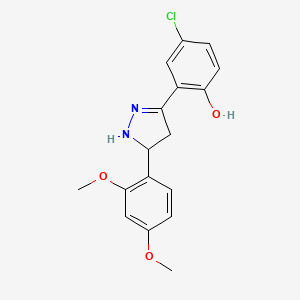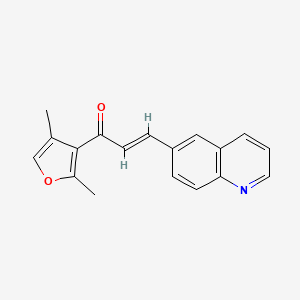![molecular formula C17H14N2O3 B2767062 Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate CAS No. 478081-20-8](/img/structure/B2767062.png)
Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate is a chemical compound with the CAS Number: 478081-20-8 . It has a molecular weight of 294.31 .
Molecular Structure Analysis
The molecular formula of this compound is C17H14N2O3 . The InChI code for this compound is 1S/C17H14N2O3/c1-2-21-17(20)11-22-12-6-7-13-14(10-18)15-5-3-4-8-19(15)16(13)9-12/h3-9H,2,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Compound Development : Research in synthetic organic chemistry has led to innovative methods for creating various heterocyclic compounds. For instance, derivatives of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized, showing significant fluorescence in solid state, indicating potential applications in materials science and sensor technology (Chunikhin & Ershov, 2021). This research underscores the versatility of Ethyl 2-cyano derivatives in synthesizing novel compounds with desirable optical properties.
Advanced Material Applications : The study on Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives highlights their application in creating materials with solid-state fluorescence. These materials, due to their emission properties, could be crucial for developing new types of optical devices, fluorescence sensors, and materials for organic electronics (Chunikhin & Ershov, 2021).
Propiedades
IUPAC Name |
ethyl 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-21-17(20)11-22-12-6-7-13-14(10-18)15-5-3-4-8-19(15)16(13)9-12/h3-9H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABWLNFWOEELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


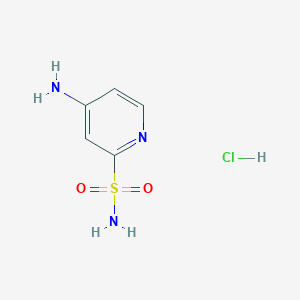
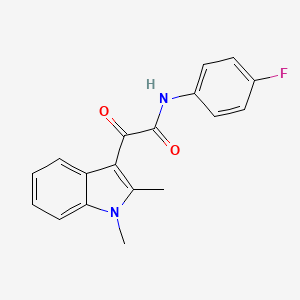
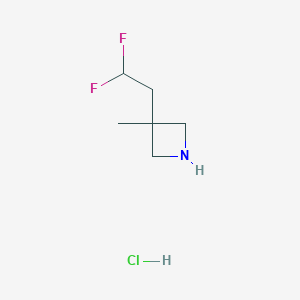
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)

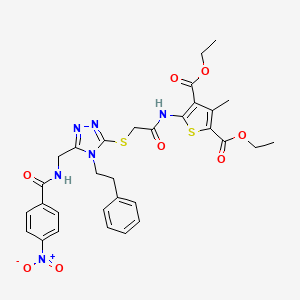
![N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2766992.png)
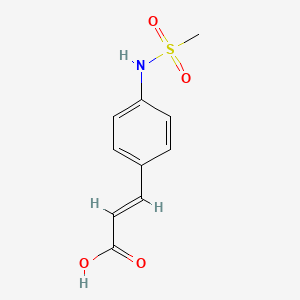
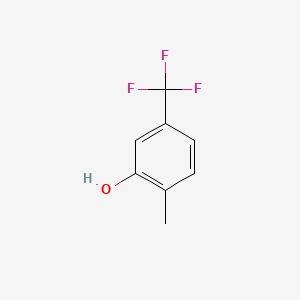

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)
